Kinase Selectivity Advantage Over DMAT: Minimized Off-Target Inhibition
TID43 exhibits a markedly cleaner kinase selectivity profile compared to the widely cited CK2 inhibitor DMAT. While both compounds are ATP‑competitive CK2 inhibitors, TID43 only minimally inhibits the activities of DYRK1a, MSK1, GSK3, and CDK5 [REFS‑1]. In contrast, DMAT displays sub‑micromolar IC50 values against multiple off‑target kinases: Pim‑1 (0.15 µM), Pim‑3 (0.097 µM), HIPK2 (0.37 µM), HIPK3 (0.59 µM), and PKD1 [REFS‑2]. For researchers requiring specific attribution of biological effects to CK2 inhibition, TID43 provides a substantially cleaner pharmacological tool [REFS‑3].
| Evidence Dimension | Kinase selectivity profile (off-target kinases inhibited at sub-µM IC50) |
|---|---|
| Target Compound Data | TID43: CK2 IC50 0.3 µM; minimal inhibition of DYRK1a, MSK1, GSK3, CDK5 (no sub‑µM IC50 reported for these kinases) |
| Comparator Or Baseline | DMAT: CK2 IC50 0.13 µM, but also Pim‑1 IC50 0.15 µM; Pim‑3 IC50 0.097 µM; HIPK2 IC50 0.37 µM; HIPK3 IC50 0.59 µM; PKD1 IC50 sub‑µM [REFS‑2] |
| Quantified Difference | DMAT inhibits ≥5 additional kinases at IC50 <1 µM; TID43 inhibits none of the tested off‑target kinases at comparable concentrations |
| Conditions | In vitro enzymatic kinase inhibition assays using human recombinant CK2; off‑target profiling performed against panels of 4–33 kinases depending on the study. TID43 data from Golub et al. 2008; DMAT data from vendor selectivity panels (MuseChem, Cayman Chemical). |
Why This Matters
When selecting a CK2 inhibitor for mechanistic studies, the cleaner selectivity profile of TID43 reduces the risk of confounding phenotypes arising from simultaneous inhibition of Pim, HIPK, and PKD family kinases, which are frequently co‑inhibited by DMAT.
- [1] Golub AG, Yakovenko OY, Prykhod'ko AO, Lukashov SS, Bdzhola VG, Yarmoluk SM. Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. Biochim Biophys Acta. 2008 Jan;1784(1):143-9. PMID: 18021749. View Source
